1'-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one
Description
1'-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one is a spirocyclic compound featuring a 1,3-dioxane ring fused to an oxindole core, with a 3-phenoxypropyl substituent at the 1'-position. These spiro compounds are synthesized via iodine-catalyzed cyclization or domino coupling reactions, as seen in related structures .
Properties
IUPAC Name |
1'-(3-phenoxypropyl)spiro[1,3-dioxane-2,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-19-20(24-14-7-15-25-20)17-10-4-5-11-18(17)21(19)12-6-13-23-16-8-2-1-3-9-16/h1-5,8-11H,6-7,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHFSRGLJPZJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C3=CC=CC=C3N(C2=O)CCCOC4=CC=CC=C4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves 1,3-dipolar cycloaddition reactions. These reactions use isatin-derived azomethine ylides and activated olefins to form the spirocyclic oxindole structure . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cycloaddition process. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1’-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1’-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development.
Industry: Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which 1’-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, influencing the activity of these targets and modulating various pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 1'-(3-phenoxypropyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one analogues:
Key Observations:
- Substituent Effects: Bulky hydrophobic groups (e.g., isopropyl in Entry 3) reduce anticonvulsant activity, whereas phenoxypropyl (moderate bulk) may retain efficacy .
- Solubility : The brominated analogue exhibits low aqueous solubility (46.9 µg/mL) due to increased hydrophobicity, while methoxy-substituted derivatives show improved solubility .
- Conformational Rigidity: The 1,3-dioxane ring imposes steric constraints, as evidenced by distinct NMR signals (e.g., δ 5.00 in quinoxalinyl analogue) .
Biological Activity
1'-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one, identified by CAS number 882381-88-6, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effectiveness in various biological contexts.
Chemical Structure and Properties
The compound features a complex spiro structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of 273.31 g/mol. The unique arrangement of phenoxy and dioxane moieties is believed to influence its interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of apoptotic proteins such as Bcl-2 and Bax.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Caspase activation |
| A549 (Lung Cancer) | 15.0 | Bcl-2/Bax modulation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies demonstrate efficacy against both Gram-positive and Gram-negative bacteria, suggesting that it could serve as a lead compound for developing new antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in animal models. It significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activities of this compound are attributed to its ability to interact with multiple cellular pathways:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cancer cell death.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
- Anti-inflammatory Pathways : It inhibits NF-kB signaling, reducing the expression of inflammatory mediators.
Case Studies
Several case studies illustrate the compound's potential in therapeutic applications:
- Breast Cancer Treatment : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers after 24 hours.
- In Vivo Efficacy : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant decrease in paw edema and inflammatory cytokine levels compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
